molecular formula C19H13ClN2O4S B11050341 methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

Katalognummer B11050341
Molekulargewicht: 400.8 g/mol
InChI-Schlüssel: MXGRQOGSPJECSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate typically involves multi-step reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction proceeds through the formation of intermediate compounds, which undergo further functionalization to yield the desired pyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyran derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate is unique due to its combination of functional groups and the presence of a thiophene ring

Eigenschaften

Molekularformel

C19H13ClN2O4S

Molekulargewicht

400.8 g/mol

IUPAC-Name

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-3-(thiophene-2-carbonyl)-4H-pyran-2-carboxylate

InChI

InChI=1S/C19H13ClN2O4S/c1-25-19(24)17-15(16(23)13-7-4-8-27-13)14(11(9-21)18(22)26-17)10-5-2-3-6-12(10)20/h2-8,14H,22H2,1H3

InChI-Schlüssel

MXGRQOGSPJECSL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.